molecular formula C14H19N3O B2488242 1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one CAS No. 2394637-57-9

1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one

Cat. No.: B2488242
CAS No.: 2394637-57-9
M. Wt: 245.326
InChI Key: HKZKXIYJMVXFSL-UHFFFAOYSA-N
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Description

The compound “1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1’-cyclohexane]-5-ylprop-2-en-1-one” is a complex organic molecule. It is part of the imidazo[4,5-c]pyridine class of compounds . These compounds are known to play a crucial role in numerous disease conditions . They have been found to be inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase , which is a promising drug target .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA). This leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the spiro configuration and the imidazo[4,5-c]pyridine moiety. The imidazo[4,5-c]pyridine moiety is a fused ring system that resembles purines .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The imidazo[4,5-c]pyridine moiety can undergo various reactions due to the presence of nitrogen atoms and the imine group .

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic applications, given its inhibitory activity against Porphyromonas gingivalis Glutaminyl Cyclase . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

1-spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-12(18)17-9-6-11-13(16-10-15-11)14(17)7-4-3-5-8-14/h2,10H,1,3-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZKXIYJMVXFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C13CCCCC3)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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